1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea 1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea
Brand Name: Vulcanchem
CAS No.: 1116001-54-7
VCID: VC4742583
InChI: InChI=1S/C24H19BrClN3O2/c1-2-31-23-14-22(15-7-9-16(26)10-8-15)28-20-12-11-17(13-18(20)23)27-24(30)29-21-6-4-3-5-19(21)25/h3-14H,2H2,1H3,(H2,27,29,30)
SMILES: CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl
Molecular Formula: C24H19BrClN3O2
Molecular Weight: 496.79

1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea

CAS No.: 1116001-54-7

Cat. No.: VC4742583

Molecular Formula: C24H19BrClN3O2

Molecular Weight: 496.79

* For research use only. Not for human or veterinary use.

1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea - 1116001-54-7

Specification

CAS No. 1116001-54-7
Molecular Formula C24H19BrClN3O2
Molecular Weight 496.79
IUPAC Name 1-(2-bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea
Standard InChI InChI=1S/C24H19BrClN3O2/c1-2-31-23-14-22(15-7-9-16(26)10-8-15)28-20-12-11-17(13-18(20)23)27-24(30)29-21-6-4-3-5-19(21)25/h3-14H,2H2,1H3,(H2,27,29,30)
Standard InChI Key NNMZENJUIVDILX-UHFFFAOYSA-N
SMILES CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl

Introduction

1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea is a complex organic compound belonging to the class of ureas. It features a carbonyl group attached to two amine groups, with a bromobenzene and a chlorophenyl moiety, as well as an ethoxyquinoline structure. This compound is of interest in various chemical applications, particularly in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of 1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea involves several key steps, typically starting with bromobenzene, chlorobenzene derivatives, and quinoline derivatives. The reaction conditions, such as temperature, solvent choice, and reaction time, can be optimized to maximize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the progress and confirm the structure of the synthesized compound.

Chemical Reactions and Applications

This compound can participate in various chemical reactions typical for urea derivatives. Reactions involving this compound may require specific conditions such as temperature control and pH adjustments to favor desired pathways while minimizing side reactions. The potential applications of 1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea include medicinal chemistry, where structural modifications can lead to enhanced biological activity, making it a valuable subject for further research in drug development.

Biological Activity and Mechanism of Action

The biological activity of 1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea may involve interactions with specific receptors or enzymes. Studies on similar compounds have shown that modifications in substituents can lead to significant changes in biological activity, highlighting the importance of structural features in drug design.

Characterization Techniques

Relevant analyses such as infrared spectroscopy (IR) and mass spectrometry (MS) are used to characterize the properties of this compound further. These techniques provide valuable information about the molecular structure and purity of the synthesized compound.

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